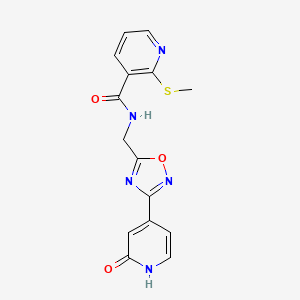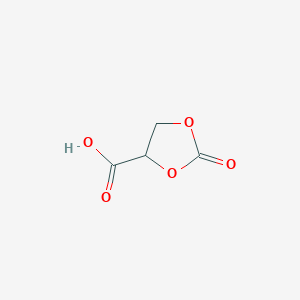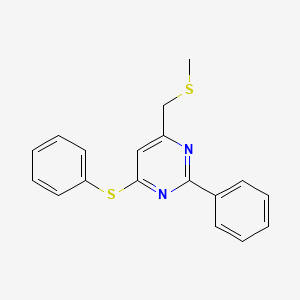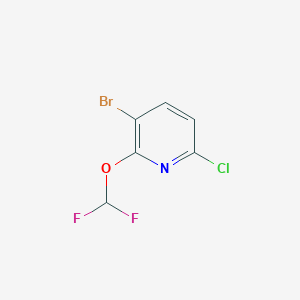
2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13N5O3S. Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 343.36. Other properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Chemical Modification and Metabolic Pathways
The compound 2-(methylthio)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, due to its complex structure, has not been directly studied in the available literature. However, research on similar nicotinamide derivatives and nicotinic acid provides insights into the potential applications and biochemical pathways involving related compounds.
Nicotinamide Derivatives as Potential Therapeutic Agents
Nicotinamide derivatives, including those with sulfanyl groups and pyridine ring modifications, are explored for their potential therapeutic applications. For instance, nicotinamide N-methyltransferase catalysis, involving the methylation of nicotinamide, plays a critical role in the metabolism of nicotinic acid and related compounds. These biochemical pathways are essential for understanding the pharmacological effects and therapeutic potential of nicotinamide derivatives (Rini et al., 1990).
Structural and Coordination Chemistry
Research on nicotinic acid and nicotinamide derivatives extends to their structural and coordination chemistry. Studies have shown that these compounds can form complexes with metals, influencing their chemical properties and potential applications in materials science and catalysis (Ahuja et al., 1975).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Chakravarthy et al., 2014).
Antimicrobial Activities
The antimicrobial properties of nicotinamide derivatives, including those with modifications similar to this compound, have been investigated, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action can vary greatly depending on the biological system in which the compound is used.
Safety and Hazards
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24-15-10(3-2-5-17-15)14(22)18-8-12-19-13(20-23-12)9-4-6-16-11(21)7-9/h2-7H,8H2,1H3,(H,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFJLJSPYEUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)




![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)



![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)